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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanistic profile of

Tepilamide fumarate, an emerging oral therapy for moderate-to-severe plaque psoriasis,

against established standard-of-care treatments. The information is intended to support

research, scientific evaluation, and drug development efforts in the field of dermatology.

Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-

demarcated, erythematous plaques with silvery scales. The therapeutic landscape is

dominated by biologic agents targeting specific cytokines and oral therapies with broader

mechanisms of action. Tepilamide fumarate, a fumaric acid ester (FAE), represents a novel

oral treatment that modulates the immune response through the activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) pathway. This guide will objectively compare the clinical trial

data and experimental protocols of Tepilamide fumarate with those of key biologic and oral

therapies, providing a comprehensive resource for evaluating its potential position in the

psoriasis treatment paradigm.

Mechanism of Action: A Divergent Approach
Standard biologic therapies for psoriasis primarily target key cytokines in the inflammatory

cascade, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and the p40 or

p19 subunits of Interleukin-23 (IL-23). These cytokines are central to the IL-23/Th17 axis, a
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critical pathway in psoriasis pathogenesis that drives keratinocyte hyperproliferation and

inflammation.[1]

In contrast, Tepilamide fumarate, a prodrug of monomethyl fumarate (MMF), operates through

a distinct mechanism.[1] Its primary target is the Nrf2 transcription factor, a key regulator of

cellular antioxidant and anti-inflammatory responses.[2][3] Activation of the Nrf2 pathway is

thought to shift the T-cell response from a pro-inflammatory Th1/Th17 phenotype towards a

more regulated Th2 phenotype.
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Key Signaling Pathways in Psoriasis and Therapeutic Intervention Points
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Caption: Overview of key psoriasis signaling pathways and points of therapeutic intervention.
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Clinical Efficacy: A Comparative Look at PASI
Scores
The Psoriasis Area and Severity Index (PASI) is a widely used measure to assess the severity

of psoriasis. A 75%, 90%, or 100% reduction in PASI score from baseline (PASI 75, PASI 90,

and PASI 100, respectively) are common endpoints in clinical trials.

The following tables summarize the efficacy of Tepilamide fumarate from its Phase IIb

AFFIRM trial and compares it to the pivotal trial data of several standard psoriasis treatments.

Table 1: Efficacy of Tepilamide Fumarate (AFFIRM Trial)

Treatment Group PASI 75 Response Rate at Week 24

Tepilamide Fumarate 400 mg QD 39.7%

Tepilamide Fumarate 400 mg BID 47.2%

Tepilamide Fumarate 600 mg BID 44.3%

Placebo 20.0%

Source: Mrowietz U, et al. J Clin Aesthet Dermatol. 2022.

Table 2: Comparative Efficacy of Standard Psoriasis Treatments (Pivotal Trials)
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Drug Class Drug Trial(s)
PASI 75
Response
Rate (Week)

PASI 90
Response
Rate (Week)

PASI 100
Response
Rate (Week)

Oral Apremilast ESTEEM 1 33.1% (16) - -

Deucravacitin

ib

POETYK

PSO-1
58.4% (16) - -

TNF-α

Inhibitor
Adalimumab REVEAL 71% (16) 45% (16) -

IL-12/23

Inhibitor
Ustekinumab PHOENIX 1

66.7%

(45mg),

75.7%

(90mg) (12)

- -

IL-17

Inhibitors
Secukinumab ERASURE

81.6%

(300mg) (12)
-

29% (300mg)

(12)

Ixekizumab
UNCOVER-2

& 3
~90% (12) ~70% (12) ~40% (12)

IL-23

Inhibitors
Guselkumab VOYAGE 2 91.2% (16) 70.0% (16) -

Risankizuma

b

ultIMMa-1 &

2
- 75% (16) 47% (16)

Note: Data is sourced from respective pivotal clinical trial publications. Direct comparison

between trials should be made with caution due to differences in study design, patient

populations, and baseline characteristics.

Experimental Protocols: A Glimpse into the Clinical
Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy and

safety data. Below is a summary of the experimental protocols for the key trials cited.
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Tepilamide Fumarate (AFFIRM) Standard Biologics (General Protocol)
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(Moderate-to-Severe Plaque Psoriasis)

Randomization (1:1:1:1)
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Caption: Generalized workflow of pivotal clinical trials for psoriasis treatments.

Tepilamide Fumarate: AFFIRM Study
Phase: IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study.

Patient Population: Adults with moderate-to-severe plaque psoriasis.

Intervention: Patients were randomized to receive Tepilamide fumarate 400 mg once daily

(QD), 400 mg twice daily (BID), 600 mg BID, or placebo for 24 weeks.

Primary Endpoints: The proportion of patients achieving at least a 75% reduction in the

Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA)

of clear or almost clear at week 24.
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Standard Biologic and Oral Therapies: General Protocol
of Pivotal Trials

Phase: III, Randomized, Double-Blind, Placebo- and/or Active Comparator-Controlled,

Multicenter Studies.

Patient Population: Adults with moderate-to-severe plaque psoriasis, typically defined by a

PASI score ≥12, body surface area (BSA) involvement ≥10%, and a static Physician's Global

Assessment (sPGA) of moderate or severe.

Intervention: Patients are randomized to receive the investigational biologic or oral agent, a

placebo, and/or an active comparator (e.g., etanercept, adalimumab, ustekinumab) for an

induction period (typically 12 to 16 weeks).

Primary Endpoints: The proportion of patients achieving PASI 75 and/or PASI 90, and an

sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period.

Safety and Tolerability
Tepilamide Fumarate: The most common treatment-emergent adverse events reported in the

AFFIRM study were gastrointestinal intolerance (e.g., diarrhea, nausea), infections, and

decreased lymphocyte counts.

Standard Therapies:

Oral Therapies (Apremilast, Deucravacitinib): Common side effects include diarrhea, nausea,

and headache.

Biologics (TNF-α, IL-17, IL-23 inhibitors): The primary safety concern is an increased risk of

infections, particularly upper respiratory tract infections. Injection-site reactions are also

common. Each class of biologics carries its own specific safety considerations that should be

reviewed in detail.

Conclusion
Tepilamide fumarate demonstrates a positive response in patients with moderate-to-severe

plaque psoriasis through a novel mechanism of action centered on the Nrf2 pathway. While its
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efficacy, as measured by PASI 75 in the Phase IIb AFFIRM trial, appears more modest than the

high rates achieved by several injectable biologic agents in their pivotal Phase III trials, it offers

the convenience of an oral administration route. Further long-term data from Phase III trials will

be essential to fully delineate the efficacy, safety, and ultimate position of Tepilamide fumarate
in the comprehensive management of psoriasis. This guide provides a foundational comparison

to aid researchers and drug development professionals in their ongoing evaluation of this and

other emerging psoriasis therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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